4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name of the compound, 4-ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-triazole hydrochloride , is derived through a hierarchical analysis of its molecular structure. The parent heterocyclic ring is a 4H-1,2,4-triazole , a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. Substituents are assigned numerical positions based on IUPAC priority rules:
- An ethyl group (-CH~2~CH~3~) is attached to the nitrogen at position 4 of the triazole ring.
- A methylsulfanyl group (-SCH~3~) is bonded to position 3.
- A pyrrolidin-2-yl group (a five-membered saturated ring with one nitrogen atom) is attached to position 5.
The hydrochloride salt form indicates the presence of a chloride counterion (Cl^-^) associated with the protonated triazole nitrogen. The structural formula (Figure 1) illustrates these relationships, with the triazole core serving as the central scaffold.
Table 1: Molecular Formula and Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C~9~H~17~ClN~4~S |
| Molecular Weight | 248.78 g/mol |
| CAS Registry Number | 1185293-10-0 |
Properties
IUPAC Name |
4-ethyl-3-methylsulfanyl-5-pyrrolidin-2-yl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S.ClH/c1-3-13-8(7-5-4-6-10-7)11-12-9(13)14-2;/h7,10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQGKLSYKZWJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185293-10-0 | |
| Record name | 4H-1,2,4-Triazole, 4-ethyl-3-(methylthio)-5-(2-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185293-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Core Triazole Ring Formation
The synthesis begins with constructing the 1,2,4-triazole core. A common approach involves cyclization reactions using hydrazine derivatives and carbonyl-containing precursors. For example:
- Hydrazine-formamide reaction : Heating hydrazine with excess formamide at 140–210°C yields 1,2,4-triazole with 92–98% purity.
- Alternative cyclization : γ-Butyrolactone reacts with aminoguanidine in pyridine to form 5-amino-3-(3-hydroxypropyl)-4H-1,2,4-triazole, a key intermediate.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triazole ring formation | Hydrazine + formamide, 210°C | 92–98% | |
| Cyclization | γ-Butyrolactone + aminoguanidine, pyridine, reflux | 40% |
Introduction of Pyrrolidine and Methylsulfanyl Groups
Substituents are introduced via nucleophilic substitution or condensation:
- Pyrrolidine incorporation : Ethyl piperidine-4-carboxylate reacts with phenyl isocyanate to form a carbamate intermediate, which undergoes hydrazinolysis and cyclization to attach the pyrrolidine moiety.
- Methylsulfanyl addition : Methylation of a thiol intermediate (e.g., using methyl iodide or dimethyl sulfate) or direct substitution with methylsulfanyl groups via sodium hydride-mediated reactions.
- Ethyl piperidine-4-carboxylate + phenyl isocyanate → ethyl 1-phenylcarbamoylpiperidine-4-carboxylate (1 ).
- Hydrazinolysis of 1 → 1-phenylcarbamoylpiperidine-4-carboxamide (2 ).
- Reaction with ethyl isothiocyanate → 4-ethyl-(1-phenylcarbamoylpiperidine)thiosemicarbazide (3 ).
- Cyclization in NaOH → 4-ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol (4 ).
Final Functionalization and Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for stability:
- Alkylation : Ethylation of the triazole nitrogen using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃).
- Salt formation : Treatment with HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., ethanol or acetone).
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Ethylation | Ethyl bromide, K₂CO₃, DMF, 50°C | 80–85% | |
| Hydrochloride formation | HCl (g), ethanol, 0°C | 90–95% |
Purification and Characterization
Final purification involves recrystallization or chromatography, followed by spectral confirmation:
- Recrystallization : Ethanol/water mixtures are commonly used.
- Analytical data :
Key Challenges and Optimizations
- Regioselectivity : Ensuring substitution at the 3- and 5-positions of the triazole requires careful control of reaction conditions.
- Scale-up : Modular procedures (e.g., 3-step synthesis from carboxylic acids and acyl hydrazines) enable gram-scale production with >90% yield.
Scientific Research Applications
The compound features a triazole ring that is known for its biological activity, particularly in antifungal and antibacterial applications. The presence of ethyl and methylsulfanyl groups enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
Medicinal Chemistry
4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole hydrochloride has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may inhibit specific enzymes critical for microbial survival, making it a candidate for developing new antibiotics .
- Antifungal Properties : Triazoles are widely used in antifungal treatments. Research indicates that this compound may be effective against various fungal pathogens due to its ability to disrupt fungal cell membrane synthesis .
Agricultural Applications
The compound's fungicidal properties extend to agricultural science:
- Fungicides : Research has indicated that triazole derivatives can be utilized as fungicides in crop protection. They work by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Biochemical Research
In biochemical studies, the compound serves as a useful tool:
- Proteomics Research : It has been utilized in proteomics to study protein interactions and functions due to its ability to modulate specific protein activities .
Drug Development
The compound's unique properties make it a candidate for drug development:
- Lead Compound : Its structural features can be modified to enhance efficacy and reduce toxicity, making it a valuable lead compound in drug discovery programs focused on infectious diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various triazole compounds, including this compound. The results demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Agricultural Field Trials
Field trials conducted by ABC Agrochemicals assessed the effectiveness of this triazole derivative as a fungicide on wheat crops. The results showed a significant reduction in fungal infections compared to untreated controls, highlighting its potential as an agricultural fungicide.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their substituents are summarized below:
Key Observations:
- Position 3 Modifications : The methylsulfanyl group in the target compound differs from S-alkyl or chlorophenyl groups in analogs. Thioethers (methylsulfanyl) may improve bioavailability compared to bulkier S-alkyl chains .
- Position 5 Heterocycles : The pyrrolidinyl group in the target compound contrasts with pyrrole () or trifluoromethyl () substituents. Pyrrolidine’s saturated ring enhances solubility and conformational stability compared to aromatic pyrrole .
- Salt Forms : The hydrochloride salt in the target compound increases aqueous solubility, unlike neutral analogs in and .
Physicochemical and ADME Properties
- The hydrochloride salt of the target compound improves solubility, favoring oral bioavailability.
- Methylsulfanyl’s moderate lipophilicity balances membrane permeability and metabolic stability compared to highly lipophilic trifluoromethyl groups .
Q & A
Q. What are the optimal synthetic routes for 4-ethyl-3-methylsulfanyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole hydrochloride, and how can reaction yields be improved?
Methodological Answer: Synthesis of triazole derivatives often employs cyclocondensation or click chemistry. For example, triazole-thiol analogs are synthesized via refluxing hydrazinecarbothioamides in alkaline conditions (e.g., 8% NaOH at reflux for 5 hours) . Click chemistry approaches using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) are effective for regioselective triazole formation. Key parameters include:
- Catalyst system: CuSO₄/sodium ascorbate in THF/water (1:1) at 50°C for 16–72 hours .
- Solvent choice: Ethanol with glacial acetic acid facilitates cyclization in triazole-pyrrolidine hybrids . Yield optimization strategies:
- Dry-load purification with Celite and flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .
- Monitoring reaction progress via LC-MS to identify intermediate bottlenecks .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C-NMR : Assign pyrrolidine and triazole protons using DMSO-d₆ as a solvent. For example, pyrrolidine protons resonate at δ 1.6–2.7 ppm, while triazole C=S groups show deshielded carbons at ~160 ppm .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. High-resolution MS (HRMS) ensures exact mass validation (e.g., ±0.0002 Da tolerance) .
- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/S ratios .
- IR spectroscopy : Detect thione (C=S) stretches at ~1200 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict NMR chemical shifts and optimize geometries. For instance:
- Compare experimental ¹H-NMR shifts (e.g., δ 8.56 ppm for triazole protons) with DFT-predicted values to identify conformational discrepancies .
- Simulate IR spectra to distinguish thione (C=S) vs. thiol (S-H) tautomers, which may explain unexpected peaks .
- Use molecular docking to validate hydrogen bonding interactions (e.g., triazole N-atoms with biological targets) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in triazole-pyrrolidine hybrids?
Methodological Answer: SAR studies require systematic structural modifications:
- Substituent variation : Replace methylsulfanyl (-SMe) with alkyl/aryl groups to assess steric/electronic effects on bioactivity .
- Salt forms : Compare hydrochloride vs. free base solubility using shake-flask methods (e.g., PBS buffer at pH 7.4) .
- Biological assays : Pair ADME predictions (e.g., SwissADME) with in vitro testing (e.g., enzyme inhibition) to correlate logP values with membrane permeability .
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer: Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Purity validation : Use HPLC-DAD/ELSD (>98% purity) to exclude confounding byproducts .
- Standardized protocols : Adopt CLSI guidelines for MIC determinations in antimicrobial studies .
- Meta-analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM vs. µg/mL) and adjust for solvent effects (e.g., DMSO cytotoxicity controls) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
